Tabersonine Hydrochloride

Descripción general

Descripción

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción

La síntesis del clorhidrato de tabersonina implica la síntesis de indol de Fischer, que es un método ampliamente utilizado para crear anillos de indol . Esta reacción generalmente implica la condensación de fenilhidrazina con un aldehído o cetona en condiciones ácidas para formar la estructura de indol.

Métodos de Producción Industrial

La producción industrial del clorhidrato de tabersonina a menudo implica la extracción del compuesto de fuentes naturales como Catharanthus roseus. El proceso de extracción incluye extracción con solvente, purificación y cristalización para obtener la sal de clorhidrato .

Análisis De Reacciones Químicas

Tipos de Reacciones

El clorhidrato de tabersonina se somete a varias reacciones químicas, que incluyen:

Oxidación: El compuesto puede oxidarse para formar derivados hidroxilados.

Reducción: Las reacciones de reducción pueden modificar la estructura del anillo de indol.

Sustitución: Las reacciones de sustitución pueden ocurrir en varias posiciones en el anillo de indol.

Reactivos y Condiciones Comunes

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como borohidruro de sodio e hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican halógenos u otros electrófilos en condiciones ácidas o básicas.

Principales Productos Formados

Aplicaciones Científicas De Investigación

Anti-inflammatory Applications

Rheumatoid Arthritis Treatment

Recent studies have highlighted the potential of tabersonine in treating rheumatoid arthritis. In vitro experiments demonstrated that tabersonine inhibits the proliferation and migration of rheumatoid arthritis fibroblast-like synoviocytes (RA-FLS), reducing inflammatory markers such as interleukin 6 and matrix metalloproteinase 3. In vivo studies using collagen-induced arthritis models showed significant reductions in paw swelling and joint inflammation, suggesting that tabersonine may act through the inhibition of the PI3K-Akt signaling pathway .

Acute Lung Injury

Tabersonine has also shown promise in ameliorating lipopolysaccharide-induced acute lung injury (ALI). It was found to inhibit macrophage activation and reduce neutrophil infiltration in murine models. The compound suppressed pro-inflammatory mediators by inhibiting key signaling pathways, including NF-κB and p38 MAPK, indicating its potential for treating acute inflammatory conditions .

NLRP3 Inflammasome Inhibition

Tabersonine has been identified as a natural inhibitor of the NLRP3 inflammasome, which plays a crucial role in various inflammation-related diseases. It was shown to inhibit IL-1β production and prevent the assembly of the NLRP3 inflammasome, making it a candidate for further development as an anti-inflammatory agent .

Cancer Therapeutics

Enhancing Chemosensitivity

Recent research indicates that tabersonine can enhance the sensitivity of cancer cells to chemotherapy agents like olaparib. By modulating specific molecular pathways, tabersonine may improve therapeutic outcomes in ovarian cancer treatment .

Antitumor Activity

Tabersonine's antitumor properties have been documented in various studies, suggesting its utility as an adjunct therapy in cancer treatment protocols. The compound's ability to inhibit tumor cell proliferation and induce apoptosis makes it a valuable candidate for further exploration in oncological applications.

Metabolic Engineering for Drug Production

Production of Vindoline

Tabersonine serves as a precursor for the synthesis of vindoline, an important anticancer agent. Recent advancements in metabolic engineering have enabled the conversion of tabersonine into vindoline using engineered yeast strains. This biotechnological approach not only enhances yield but also provides a sustainable method for producing this valuable compound .

Summary of Key Findings

Mecanismo De Acción

El clorhidrato de tabersonina ejerce sus efectos a través de varios mecanismos:

Antiinflamatorio: Inhibe la activación del inflamasoma NLRP3, reduciendo la producción de citoquinas proinflamatorias como IL-1β e IL-18.

Antitumoral: Interfiere con la agregación de péptidos beta-amiloide, reduciendo la toxicidad celular.

Neuroprotector: Inhibe la vía de señalización NF-κB, reduciendo la neuroinflamación.

Comparación Con Compuestos Similares

Compuestos Similares

Vindolina: Otro alcaloide indólico que se encuentra en Catharanthus roseus, utilizado en la síntesis de vinblastina.

Vinblastina: Un conocido compuesto anticancerígeno derivado de la vindolina y la cataranthina.

Tabernantina: Un alcaloide indólico relacionado con vías biosintéticas similares.

Unicidad

El clorhidrato de tabersonina es único debido a su doble función como precursor en la biosíntesis de otros alcaloides importantes y sus efectos farmacológicos directos, como las propiedades antiinflamatorias y neuroprotectoras .

Actividad Biológica

Tabersonine hydrochloride is an alkaloid derived from the plant Tabernaemontana divaricata, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antitumor effects, metabolic pathways, and potential therapeutic applications.

Chemical Structure and Derivation

Tabersonine is a precursor in the biosynthesis of various alkaloids, including vindoline, which is significant for its anticancer properties. The compound's structure allows it to participate in several enzymatic reactions that modify its chemical properties, enhancing its biological activity.

Biological Activities

-

Antitumor Activity

- Tabersonine exhibits broad-spectrum antitumor effects. Research indicates that it can inhibit the growth of various cancer cell lines with a growth inhibition (GI50) in the single-digit micromolar range .

- Derivatives of tabersonine have shown enhanced potency against cancer cells, particularly those that inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation .

-

Metabolic Pathways

- The conversion of tabersonine into other bioactive compounds involves several enzymatic steps. For instance, tabersonine 16-hydroxylase (T16H) catalyzes the hydroxylation of tabersonine, leading to the formation of 16-hydroxytabersonine and subsequently vindoline .

- The enzymes involved in these pathways are highly specific to tabersonine, indicating a well-regulated biosynthetic process that could be targeted for drug development .

- Antioxidant Properties

- Insecticidal Effects

Table 1: Summary of Biological Activities of this compound

Case Study: Antitumor Efficacy

A study conducted on various cancer cell lines demonstrated that tabersonine derivatives significantly inhibited cell growth compared to the parent compound. The study utilized a tubulin polymerization assay to confirm the mechanism of action, indicating that modifications at specific carbon positions enhanced the compound's efficacy against cancer cells .

Propiedades

IUPAC Name |

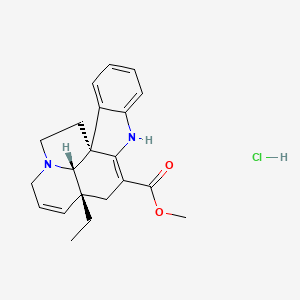

methyl (1R,12R,19S)-12-ethyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,9,13-pentaene-10-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O2.ClH/c1-3-20-9-6-11-23-12-10-21(19(20)23)15-7-4-5-8-16(15)22-17(21)14(13-20)18(24)25-2;/h4-9,19,22H,3,10-13H2,1-2H3;1H/t19-,20-,21-;/m0./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBASQSWPQOKOQI-OCIDDWSYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC12CC(=C3C4(C1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@]12CC(=C3[C@@]4([C@H]1N(CC4)CC=C2)C5=CC=CC=C5N3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29479-00-3, 28972-21-6 | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:1), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=29479-00-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride (1:?), (5α,12R,19α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28972-21-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028972216 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tabersonine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029479003 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, hydrochloride, (5α,12β,19α)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.843 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Aspidospermidine-3-carboxylic acid, 2,3,6,7-tetradehydro-, methyl ester, monohydrochloride, (5α,12R,19α) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.107.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | TABERSONINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DGR7D6J5TR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.